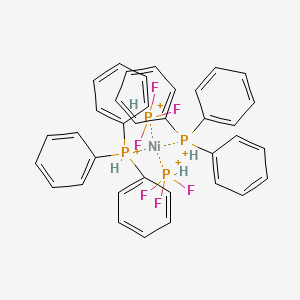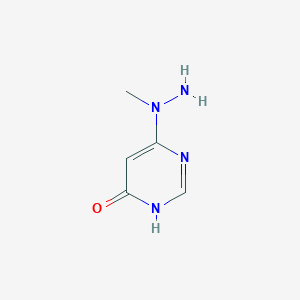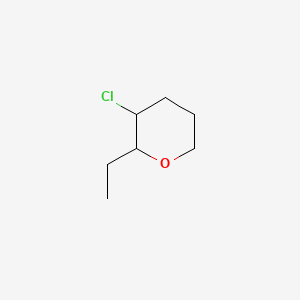
3-Chloro-2-ethyltetrahydro-2h-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-ethyltetrahydro-2H-pyran: (CAS No. 31535-06-5) is a chemical compound with the molecular formula C7H13ClO . It belongs to the class of tetrahydro-2H-pyran derivatives.
Vorbereitungsmethoden
a. Synthetic Routes
There are several synthetic routes to prepare 3-chloro-2-ethyltetrahydro-2H-pyran. One common method involves the reaction of 2-ethyltetrahydrofuran with thionyl chloride (SOCl2) in the presence of a base (such as pyridine). The reaction proceeds via nucleophilic substitution, resulting in the formation of the chlorinated compound.
b. Reaction Conditions
- Reactants: 2-ethyltetrahydrofuran, thionyl chloride
- Solvent: Anhydrous dichloromethane or chloroform
- Base: Pyridine
- Temperature: Room temperature or slightly elevated
- Workup: Removal of excess reagents and purification
c. Industrial Production
The industrial production of this compound may involve large-scale reactions using optimized conditions. specific industrial methods are proprietary and may vary among manufacturers.
Analyse Chemischer Reaktionen
3-Chloro-2-ethyltetrahydro-2H-pyran can undergo various chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction with suitable reagents can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups. Common reagents include oxidizing agents (such as chromic acid), reducing agents (such as lithium aluminum hydride), and nucleophiles (such as Grignard reagents).
Major products:
- Oxidation: 3-Chloro-2-ethyltetrahydro-2H-pyranone or related derivatives.
- Reduction: 2-Ethyltetrahydro-2H-pyran-2-ol.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-ethyltetrahydro-2H-pyran finds applications in:
Organic Synthesis: As an intermediate in the synthesis of more complex compounds.
Flavor and Fragrance Industry: It contributes to the aroma of certain natural products.
Pharmaceuticals: Used in the preparation of bioactive molecules.
Agrochemicals: As a building block for pesticides and herbicides.
Wirkmechanismus
The exact mechanism of action for 3-chloro-2-ethyltetrahydro-2H-pyran depends on its specific application. It may interact with enzymes, receptors, or cellular pathways, leading to desired effects. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While 3-chloro-2-ethyltetrahydro-2H-pyran shares structural features with other tetrahydro-2H-pyran derivatives, its unique chlorinated substituent sets it apart. Similar compounds include 2-ethyltetrahydrofuran and other related heterocycles.
Eigenschaften
CAS-Nummer |
31535-06-5 |
|---|---|
Molekularformel |
C7H13ClO |
Molekulargewicht |
148.63 g/mol |
IUPAC-Name |
3-chloro-2-ethyloxane |
InChI |
InChI=1S/C7H13ClO/c1-2-7-6(8)4-3-5-9-7/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
OZYHIICGFXIVAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(CCCO1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13105344.png)
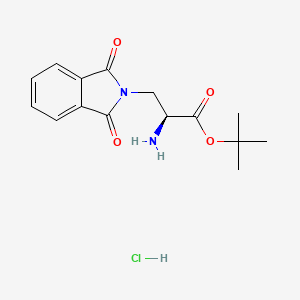
![5H-Pyrano[4,3-d]pyrimidine](/img/structure/B13105347.png)
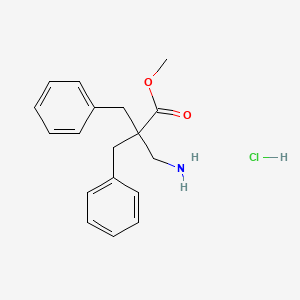
![2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13105366.png)
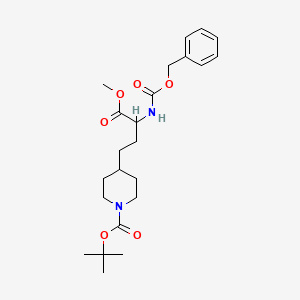

![6-Chloro-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B13105384.png)
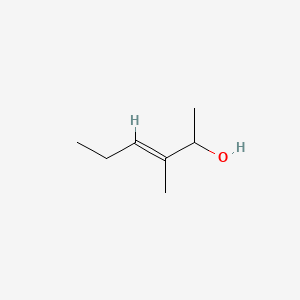
![4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105390.png)


